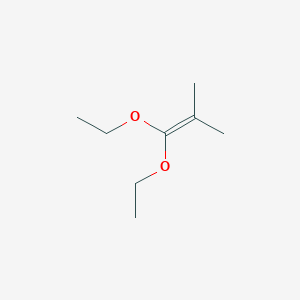







|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](OCC)([O:8][CH2:9][CH3:10])[CH:5]([CH3:7])[CH3:6])[CH3:2].CC(C)([O-])C.[Al+3].CC(C)([O-])C.CC(C)([O-])C>C(O)(C)(C)C>[CH2:1]([O:3][C:4]([O:8][CH2:9][CH3:10])=[C:5]([CH3:7])[CH3:6])[CH3:2] |f:1.2.3.4|
|


|
Name
|
1,1,1-triethoxyisobutane
|
|
Quantity
|
27.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C)C)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Al+3].CC(C)([O-])C.CC(C)([O-])C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
distilled off
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled at 100°-130° C. (atomosphere pressure)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=C(C)C)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.1 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |